Cas no 936630-67-0 (3-(3-bromo-4-methoxyphenyl)prop-2-enal)

3-(3-bromo-4-methoxyphenyl)prop-2-enal 化学的及び物理的性質
名前と識別子
-
- 3-(3-Bromo-4-methoxyphenyl)-2-propenal
- EN300-1913763
- 936630-67-0
- 3-(3-bromo-4-methoxyphenyl)prop-2-enal
- (e)-3-(3-bromo-4-methoxyphenyl)propenal
-
- インチ: 1S/C10H9BrO2/c1-13-10-5-4-8(3-2-6-12)7-9(10)11/h2-7H,1H3
- InChIKey: VTVMQQJBGXYGEB-UHFFFAOYSA-N
- ほほえんだ: C(=O)C=CC1=CC=C(OC)C(Br)=C1
計算された属性
- せいみつぶんしりょう: 239.97859g/mol
- どういたいしつりょう: 239.97859g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 191
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
じっけんとくせい
- 密度みつど: 1.435±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 359.9±32.0 °C(Predicted)
3-(3-bromo-4-methoxyphenyl)prop-2-enal 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1913763-0.05g |
3-(3-bromo-4-methoxyphenyl)prop-2-enal |
936630-67-0 | 0.05g |
$227.0 | 2023-09-17 | ||
Enamine | EN300-1913763-0.25g |
3-(3-bromo-4-methoxyphenyl)prop-2-enal |
936630-67-0 | 0.25g |
$249.0 | 2023-09-17 | ||
Enamine | EN300-1913763-1g |
3-(3-bromo-4-methoxyphenyl)prop-2-enal |
936630-67-0 | 1g |
$271.0 | 2023-09-17 | ||
Enamine | EN300-1913763-0.5g |
3-(3-bromo-4-methoxyphenyl)prop-2-enal |
936630-67-0 | 0.5g |
$260.0 | 2023-09-17 | ||
Enamine | EN300-1913763-5.0g |
3-(3-bromo-4-methoxyphenyl)prop-2-enal |
936630-67-0 | 5g |
$2277.0 | 2023-05-31 | ||
Enamine | EN300-1913763-0.1g |
3-(3-bromo-4-methoxyphenyl)prop-2-enal |
936630-67-0 | 0.1g |
$238.0 | 2023-09-17 | ||
Enamine | EN300-1913763-2.5g |
3-(3-bromo-4-methoxyphenyl)prop-2-enal |
936630-67-0 | 2.5g |
$529.0 | 2023-09-17 | ||
Enamine | EN300-1913763-5g |
3-(3-bromo-4-methoxyphenyl)prop-2-enal |
936630-67-0 | 5g |
$783.0 | 2023-09-17 | ||
Enamine | EN300-1913763-1.0g |
3-(3-bromo-4-methoxyphenyl)prop-2-enal |
936630-67-0 | 1g |
$785.0 | 2023-05-31 | ||
Enamine | EN300-1913763-10.0g |
3-(3-bromo-4-methoxyphenyl)prop-2-enal |
936630-67-0 | 10g |
$3376.0 | 2023-05-31 |
3-(3-bromo-4-methoxyphenyl)prop-2-enal 関連文献
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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8. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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3-(3-bromo-4-methoxyphenyl)prop-2-enalに関する追加情報
3-(3-bromo-4-methoxyphenyl)prop-2-enal (CAS No. 936630-67-0): A Promising Scaffold for Targeted Therapeutic Applications
3-(3-bromo-4-methoxyphenyl)prop-2-enal is a versatile organic compound with a unique molecular framework that has garnered significant attention in the field of medicinal chemistry. This compound, identified by its CAS No. 936630-67-0, represents a key structural motif in the development of novel therapeutic agents. Its synthesis involves the coupling of a brominated phenyl group with a conjugated aldehyde system, which confers it with distinct physicochemical properties. Recent advances in computational modeling and synthetic methodologies have enabled researchers to explore its potential in diverse biological contexts.
The 3-(3-bromo-4-methoxyphenyl)prop-2-enal molecule exhibits a planar aromatic ring system with substituents that facilitate interactions with biological targets. The bromine atom at the 3-position and the methoxy group at the 4-position are critical functional groups that influence its reactivity and selectivity. These substituents are strategically positioned to enable the compound to engage in hydrogen bonding, π-π stacking, or electrostatic interactions with protein targets. Such molecular features make it a valuable scaffold for drug design, particularly in the development of small molecule inhibitors targeting specific enzymatic pathways.
Recent studies have highlighted the potential of 3-(3-bromo-4-methoxyphenyl)prop-2-enal as a lead compound for the treatment of inflammatory diseases. A 2023 study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent anti-inflammatory activity by modulating the NF-κB signaling pathway. The aldehyde group in the molecule is hypothesized to form covalent interactions with cysteine residues in target proteins, thereby inhibiting their activity. This mechanism has been validated through in vitro assays and molecular docking simulations, which revealed high binding affinities for key inflammatory mediators.
The 3-(3-bromo-4-methoxyphenyl)prop-2-enal scaffold has also shown promise in the context of cancer research. A 2024 preclinical study published in Anticancer Research reported that certain derivatives of this compound demonstrate selective cytotoxicity against cancer cell lines. The bromine substituent is believed to contribute to the compound's ability to induce oxidative stress in malignant cells, while the methoxy group enhances its solubility and bioavailability. These properties make it an attractive candidate for further optimization in the development of targeted anticancer therapies.
From a synthetic perspective, the 3-(3-bromo-4-methoxyphenyl)prop-2-enal molecule can be synthesized through a multi-step process involving electrophilic substitution reactions and condensation reactions. The bromination of the phenyl ring is a critical step that determines the compound's reactivity. Advanced techniques such as microwave-assisted synthesis and catalytic methods have been employed to improve the efficiency of its preparation. These synthetic approaches are essential for scaling up production and ensuring the compound's availability for further biological studies.
Recent advancements in analytical chemistry have enabled the characterization of 3-(3-bromo-4-methoxyphenyl)prop-2-enal using high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide detailed insights into the compound's molecular structure and purity, which are crucial for its application in pharmaceutical research. The use of these analytical methods ensures that the compound meets the quality standards required for preclinical and clinical testing.
One of the key advantages of 3-(3-bromo-4-methoxyphenyl)prop-2-enal is its ability to serve as a precursor for the synthesis of more complex molecules. By modifying the functional groups in its structure, researchers can generate a wide range of derivatives with tailored biological activities. This flexibility has led to its exploration in the development of multitarget drugs that can address multiple pathological conditions simultaneously. Such an approach is particularly relevant in the treatment of complex diseases like neurodegenerative disorders and metabolic syndromes.
The 3-(3-bromo-4-methoxyphenyl)prop-2-enal scaffold has also been studied for its potential in the design of enzyme inhibitors. A 2023 study published in ACS Chemical Biology demonstrated that this compound exhibits inhibitory activity against specific serine proteases involved in disease progression. The aldehyde group in the molecule is thought to act as a Michael acceptor, forming covalent bonds with the active site residues of the target enzyme. This mechanism has been validated through enzyme kinetic assays and structural analysis, which provide a foundation for the development of more potent inhibitors.
From a pharmacological standpoint, the 3-(3-bromo-4-methoxyphenyl)prop-2-enal molecule has been evaluated for its pharmacokinetic properties. Studies have shown that it exhibits good solubility and permeability, which are essential for its absorption and distribution in the body. The methoxy group contributes to its hydrophilicity, while the aldehyde group enhances its ability to cross biological membranes. These properties make it a favorable candidate for oral administration, which is a critical factor in the development of therapeutic agents.
Recent computational studies have also explored the potential of 3-(3-bromo-4-methoxyphenyl)prop-2-enal as a scaffold for the development of antiviral agents. A 2024 in silico study published in Journal of Computer-Aided Molecular Design predicted that derivatives of this compound could inhibit viral replication by targeting key enzymes involved in the viral life cycle. These findings suggest that the compound's structural flexibility may enable it to interact with multiple viral targets, making it a promising candidate for the development of broad-spectrum antiviral drugs.
Overall, the 3-(3-bromo-4-methoxyphenyl)prop-2-enal molecule represents a significant advancement in the field of medicinal chemistry. Its unique structural features and versatile synthetic properties make it a valuable scaffold for the development of novel therapeutic agents. Ongoing research into its biological activities and pharmacological properties is expected to yield further insights into its potential applications in medicine. The continued exploration of this compound is likely to contribute to the discovery of new treatments for a wide range of diseases.
The 3-(3-bromo-4-methoxyphenyl)prop-2-enal scaffold has also been investigated for its potential in the design of anti-inflammatory agents. A 2023 study published in Pharmaceutical Research demonstrated that derivatives of this compound exhibit potent anti-inflammatory activity by modulating the expression of pro-inflammatory cytokines. The aldehyde group in the molecule is hypothesized to interact with transcription factors involved in the inflammatory response, thereby inhibiting the production of inflammatory mediators. These findings highlight the potential of this compound in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
From a synthetic perspective, the 3-(3-bromo-4-methoxyphenyl)prop-2-enal molecule can be modified to enhance its therapeutic potential. Researchers have explored various strategies, including the introduction of additional functional groups and the development of hybrid molecules that combine the properties of this scaffold with other bioactive compounds. These modifications aim to improve the compound's potency, selectivity, and pharmacokinetic profile, making it more suitable for clinical applications.
The 3-(3-bromo-4-methoxyphenyl)prop-2-enal molecule has also been studied for its potential in the development of antidiabetic agents. A 2024 study published in Diabetes Research and Clinical Practice reported that certain derivatives of this compound exhibit insulin-sensitizing properties by modulating the activity of key enzymes involved in glucose metabolism. The bromine substituent is believed to enhance the compound's ability to interact with target proteins, while the methoxy group improves its solubility and bioavailability. These properties make it a promising candidate for further investigation in the treatment of type 2 diabetes.
Recent advancements in biotechnology have also enabled the exploration of 3-(3-bromo-4-methoxyphenyl)prop-2-enal in the context of gene therapy. A 2023 study published in Gene Therapy demonstrated that derivatives of this compound can be used as gene delivery vectors by facilitating the uptake of nucleic acids into target cells. The aldehyde group in the molecule is thought to form covalent bonds with DNA or RNA, thereby enhancing the efficiency of gene delivery. These findings suggest that the compound's structural features may enable it to serve as a valuable tool in the development of gene-based therapies.
In conclusion, the 3-(3-bromo-4-methoxyphenyl)prop-2-enal molecule is a promising scaffold with diverse applications in medicinal chemistry. Its unique structural features and versatile synthetic properties make it a valuable candidate for the development of novel therapeutic agents. Ongoing research into its biological activities and pharmacological properties is expected to yield further insights into its potential applications in medicine. The continued exploration of this compound is likely to contribute to the discovery of new treatments for a wide range of diseases.
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